molecular formula C12H7BrN2S B15057419 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine

Cat. No.: B15057419
M. Wt: 291.17 g/mol
InChI Key: ZEWVUVLFMXEKIV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with the reaction of 2-aminothiazole with 4-bromobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazolo[4,5-C]pyridines .

Scientific Research Applications

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)thiazolo[4,5-C]pyridine is unique due to the presence of the bromophenyl group, which enhances its biological activity and allows for further functionalization. This makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-bromophenyl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWVUVLFMXEKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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